molecular formula C21H18ClN5O3S B2716595 N-(3-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide CAS No. 1223926-43-9

N-(3-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide

Cat. No.: B2716595
CAS No.: 1223926-43-9
M. Wt: 455.92
InChI Key: VSUIYEJRLYLXLB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research on compounds with similar structural features often focuses on their synthesis, highlighting the importance of these molecules in organic chemistry. For instance, the base-catalyzed ring transformation of β-lactams into thiazolo[3,4-a]pyrazines demonstrates the versatility of such compounds in generating biologically active heterocycles, which are crucial in drug design and development (Sápi et al., 1997).

Medicinal Chemistry: Anticancer and Antimicrobial Applications

Several studies have synthesized and evaluated compounds with related structural motifs for their potential in treating diseases. For example, analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have shown inhibition activity against HCT 116 cancer cell line, indicating their potential as anticancer agents (Kumar et al., 2019). Similarly, novel heterocycles incorporating a thiadiazole moiety have been assessed for insecticidal activity, showcasing the agricultural applications of these compounds (Fadda et al., 2017).

Coordination Chemistry and Antioxidant Activity

Compounds with pyrazole-acetamide derivatives have been synthesized and characterized for their coordination with metal ions, such as Co(II) and Cu(II), leading to complexes that exhibit significant antioxidant activity (Chkirate et al., 2019). This research highlights the potential of such compounds in developing therapeutic agents with antioxidant properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-2-30-17-8-6-16(7-9-17)26-10-11-27-19(20(26)29)24-25-21(27)31-13-18(28)23-15-5-3-4-14(22)12-15/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUIYEJRLYLXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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